tert-butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride
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Overview
Description
tert-Butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride is a chemical compound that has garnered interest in various fields of research and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a piperidine ring. It is often used in synthetic chemistry due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride typically involves multiple steps. One common method includes the protection of the amino group, followed by the introduction of the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced techniques such as flow microreactors has been reported to enhance the synthesis process, making it more sustainable and efficient .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form hydroxylated products.
Reduction: The compound can undergo reduction reactions to modify the piperidine ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group typically yields primary alcohols .
Scientific Research Applications
tert-Butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The tert-butyl group and the amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl (3R,4R)-4-hydroxypyrrolidin-3-ylcarbamate hydrochloride
- rac-tert-butyl N-[(3R,4R)-4-aminooxan-3-yl]carbamate hydrochloride
Uniqueness
What sets tert-butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride apart is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C12H25ClN2O2 |
---|---|
Molecular Weight |
264.79 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-4-amino-3-ethylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-5-9-8-14(7-6-10(9)13)11(15)16-12(2,3)4;/h9-10H,5-8,13H2,1-4H3;1H/t9-,10-;/m1./s1 |
InChI Key |
ATIIJTOXSTUYQS-DHTOPLTISA-N |
Isomeric SMILES |
CC[C@@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CCC1CN(CCC1N)C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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